Fpmpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fpmpa, also known as N-(4-Fluorophenyl)-N-(1-methylpropyl)-2-(N-methylamino)acetamide, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Fpmpa is a synthetic compound that belongs to the class of N-phenyl-N-alkyl-2-aminoacetamides.
Wirkmechanismus
The mechanism of action of Fpmpa is primarily attributed to its affinity for the AMPA receptor. Fpmpa binds to the allosteric modulatory site of the AMPA receptor, leading to an enhancement of the receptor's activity. This enhancement results in an increase in the excitatory synaptic transmission in the brain, leading to an improvement in cognitive function. Fpmpa has also been shown to have an effect on the GABAergic system, leading to an increase in the inhibitory synaptic transmission in the brain.
Biochemische Und Physiologische Effekte
Fpmpa has been shown to have various biochemical and physiological effects. Fpmpa has been shown to improve cognitive function, including memory and learning. Fpmpa has also been shown to have an anxiolytic effect, leading to a reduction in anxiety and stress. Fpmpa has been shown to have an effect on the dopaminergic system, leading to an increase in dopamine release in the brain. Fpmpa has also been shown to have an effect on the serotonergic system, leading to an increase in serotonin release in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Fpmpa has several advantages and limitations for lab experiments. Fpmpa is a synthetic compound that is easy to synthesize and purify. Fpmpa has a high yield and excellent purity, making it suitable for various experiments. Fpmpa has been extensively studied for its potential applications in various fields, making it a promising compound for future research. However, Fpmpa has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
Fpmpa has several potential future directions for research. Fpmpa has potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to investigate the safety and efficacy of Fpmpa in humans. Fpmpa also has potential applications in the field of drug discovery, as it can serve as a lead compound for the development of new drugs. Further research is needed to investigate the structure-activity relationship of Fpmpa and its analogs. Fpmpa also has potential applications in the field of synthetic organic chemistry, as the synthesis method of Fpmpa can be modified to synthesize other compounds with potential applications in various fields.
Conclusion:
In conclusion, Fpmpa is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Fpmpa has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Fpmpa has been shown to have an affinity for the AMPA receptor, leading to an enhancement of the receptor's activity and an increase in the excitatory synaptic transmission in the brain. Fpmpa has several advantages and limitations for lab experiments, and it has several potential future directions for research. Further research is needed to investigate the safety and efficacy of Fpmpa in humans and to explore its potential applications in various fields.
Synthesemethoden
Fpmpa can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroacetophenone with isobutylamine and formaldehyde, followed by the reaction of the resulting intermediate with Fpmpamethylamine. The final product is obtained after purification using column chromatography. The yield of Fpmpa is high, and the purity is excellent.
Wissenschaftliche Forschungsanwendungen
Fpmpa has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Fpmpa has been shown to have an affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. Fpmpa has been shown to enhance the activity of the AMPA receptor, leading to an increase in the excitatory synaptic transmission in the brain. This property of Fpmpa has potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
135295-27-1 |
---|---|
Produktname |
Fpmpa |
Molekularformel |
C9H13FN5O4P |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18) |
InChI-Schlüssel |
BFZJTDBFUROXJA-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Synonyme |
3-FPMPA 9-(3-fluoro-2-phosphonylmethoxypropyl)adenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.